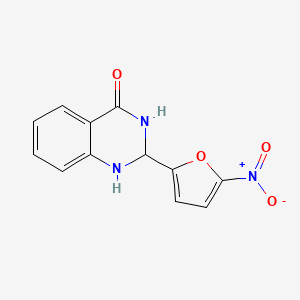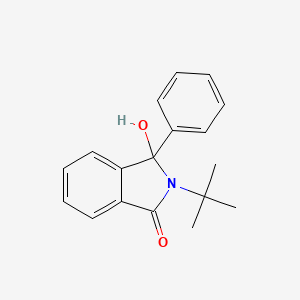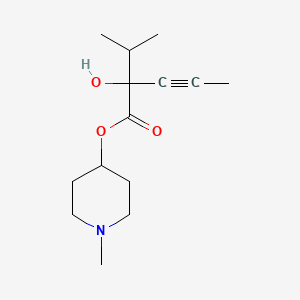
Fmoc-3-nitro-tyr-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-nitro-tyrosine: is a derivative of tyrosine, an amino acid, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitro group at the 3-position of the phenol ring. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to act as a quencher in fluorescence resonance energy transfer (FRET) substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-nitro-tyrosine typically involves the following steps:
Nitration of Tyrosine: Tyrosine is nitrated to introduce a nitro group at the 3-position of the phenol ring.
Fmoc Protection: The nitrated tyrosine is then protected with an Fmoc group.
Industrial Production Methods: Industrial production of Fmoc-3-nitro-tyrosine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using controlled nitration conditions to ensure high yield and purity.
Fmoc Protection: Scaling up the Fmoc protection step with optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-nitro-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like sodium methoxide can be used for nucleophilic aromatic substitution.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Reduction of Nitro Group: Produces 3-amino-tyrosine derivatives.
Substitution Reactions: Can yield various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Fmoc-3-nitro-tyrosine is used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for creating complex peptide sequences .
Biology: In biological research, Fmoc-3-nitro-tyrosine is used in the study of protein-protein interactions and enzyme-substrate interactions through FRET-based assays .
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic tools. Its ability to act as a quencher in FRET assays makes it valuable in drug discovery and development .
Industry: Fmoc-3-nitro-tyrosine is employed in the production of peptide-based materials and hydrogels for biomedical applications, including tissue engineering and drug delivery systems .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-3-nitro-tyrosine involves its role as a quencher in FRET assays. The nitro group acts as an electron-withdrawing group, which can quench the fluorescence of nearby fluorophores through non-radiative energy transfer .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including peptides and proteins, through its Fmoc and nitro groups. These interactions facilitate the study of molecular mechanisms and pathways in biological systems .
Comparison with Similar Compounds
Fmoc-tyrosine: Lacks the nitro group, making it less effective as a quencher in FRET assays.
Fmoc-3-amino-tyrosine: The nitro group is reduced to an amino group, altering its chemical properties and reactivity.
Fmoc-4-hydroxy-3-nitro-phenylalanine: Similar structure but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness: Fmoc-3-nitro-tyrosine is unique due to its combination of the Fmoc protecting group and the nitro group, which provides specific reactivity and functionality in peptide synthesis and FRET-based assays .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZJVFERQWLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

